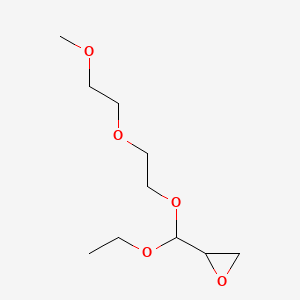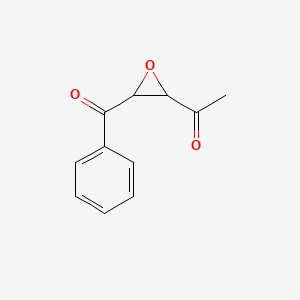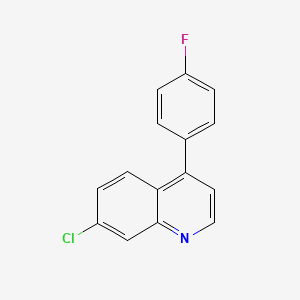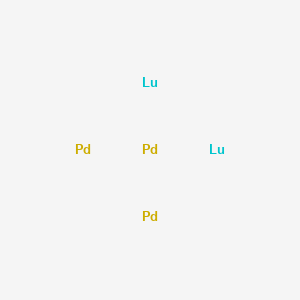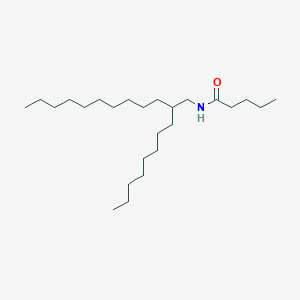
N-(2-Octyldodecyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Octyldodecyl)pentanamide is an organic compound with the molecular formula C25H51NO. It is a secondary amide, characterized by the presence of a pentanamide group attached to a long aliphatic chain. This compound is notable for its unique structure, which imparts specific physical and chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Octyldodecyl)pentanamide typically involves the reaction of pentanoyl chloride with 2-octyldodecylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Pentanoyl chloride+2-Octyldodecylamine→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Octyldodecyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution at the nitrogen atom.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted amides.
Aplicaciones Científicas De Investigación
N-(2-Octyldodecyl)pentanamide has diverse applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in modulating biological membranes and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and compatibility with various materials.
Mecanismo De Acción
The mechanism of action of N-(2-Octyldodecyl)pentanamide involves its interaction with biological membranes, where it can alter membrane fluidity and permeability. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. Additionally, its amide group can form hydrogen bonds with other molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Octyldodecyl)hexanamide
- N-(2-Octyldodecyl)butanamide
- N-(2-Octyldodecyl)decanamide
Uniqueness
N-(2-Octyldodecyl)pentanamide is unique due to its specific chain length and the presence of a pentanamide group, which imparts distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
339540-72-6 |
|---|---|
Fórmula molecular |
C25H51NO |
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
N-(2-octyldodecyl)pentanamide |
InChI |
InChI=1S/C25H51NO/c1-4-7-10-12-14-15-17-19-21-24(20-18-16-13-11-8-5-2)23-26-25(27)22-9-6-3/h24H,4-23H2,1-3H3,(H,26,27) |
Clave InChI |
GMVUPJBPWXBONT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)CNC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


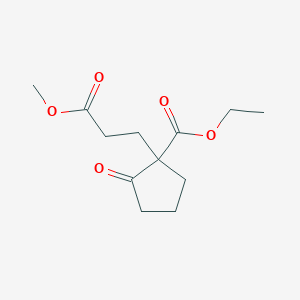
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
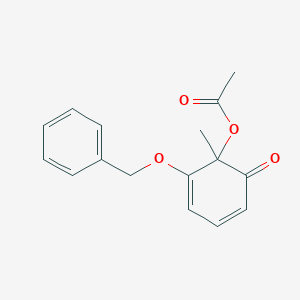

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
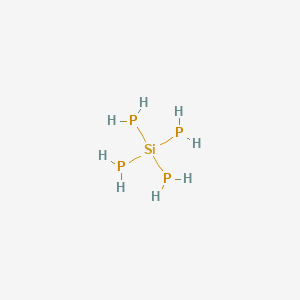
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)

